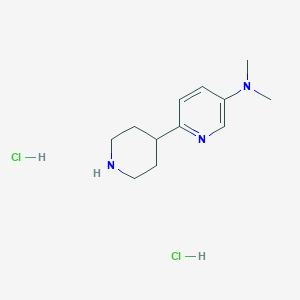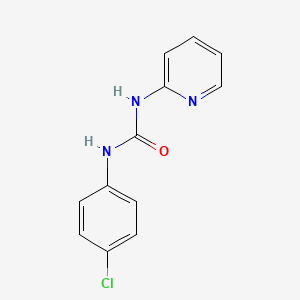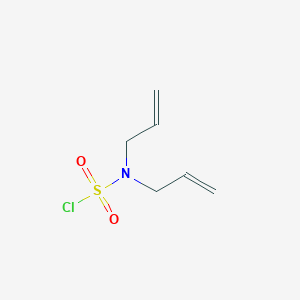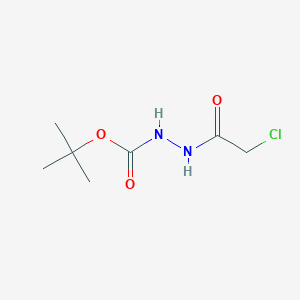
N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride (also known as DMPP) is a chemical compound that has been widely used in scientific research. It is a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are important targets for drug development.
科学的研究の応用
Human Exposure to Carcinogenic Heterocyclic Amines
Research has extensively documented human exposure to carcinogenic HCAs through diet, particularly cooked meats and fish. Studies have highlighted the presence of HCAs such as PhIP and MeIQx in urine samples of individuals consuming cooked foods, suggesting a widespread exposure that could contribute to carcinogenesis. The mutational fingerprints of these HCAs in experimental animals have provided insights into their potential risk for human colon carcinogenesis (Nagao et al., 1996).
Metabolism and Bioactivation of HCAs
Investigations into the metabolism of HCAs like MeIQx and PhIP have shown that these compounds undergo bioactivation in humans and rodents, forming DNA adducts that may play a role in cancer development. Differences in metabolite profiles between species suggest that human exposure to HCAs involves complex metabolic pathways, with implications for assessing the carcinogenic risk of dietary HCAs (Turteltaub et al., 1999).
Role in Cancer Research
HCAs have been implicated in various forms of cancer, with studies examining the association between HCA intake from cooked meats and lung cancer risk. Research indicates that certain HCAs may play a more significant role in the development of lung cancer, especially among nonsmokers, highlighting the need for further investigation into dietary sources of HCAs and their carcinogenic potential (Sinha et al., 2000).
Environmental and Dietary Exposure Assessment
The assessment of environmental and dietary exposure to HCAs and other similar compounds involves the identification of specific metabolites in human urine, offering insights into the exposure levels and potential health risks associated with these xenobiotics. Such studies underscore the importance of monitoring exposure to potentially harmful compounds derived from food processing and cooking methods (Babina et al., 2012).
特性
IUPAC Name |
N,N-dimethyl-6-piperidin-4-ylpyridin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2ClH/c1-15(2)11-3-4-12(14-9-11)10-5-7-13-8-6-10;;/h3-4,9-10,13H,5-8H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBIAHSOXFCMFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=C(C=C1)C2CCNCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide](/img/structure/B2736330.png)

![N-methyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2736334.png)
![2-[4-(Hydroxymethyl)phenoxy]acetonitrile](/img/structure/B2736336.png)


![Ethyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2736341.png)


![7-Chloro-5-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2736345.png)

